4-[6-(hydroxymethyl)pyridin-2-yl]oxan-4-ol
CAS No.: 153635-21-3
Cat. No.: VC8342525
Molecular Formula: C11H15NO3
Molecular Weight: 209.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 153635-21-3 |
|---|---|
| Molecular Formula | C11H15NO3 |
| Molecular Weight | 209.24 g/mol |
| IUPAC Name | 4-[6-(hydroxymethyl)pyridin-2-yl]oxan-4-ol |
| Standard InChI | InChI=1S/C11H15NO3/c13-8-9-2-1-3-10(12-9)11(14)4-6-15-7-5-11/h1-3,13-14H,4-8H2 |
| Standard InChI Key | MMMFMOFBYFUKFL-UHFFFAOYSA-N |
| SMILES | C1COCCC1(C2=CC=CC(=N2)CO)O |
| Canonical SMILES | C1COCCC1(C2=CC=CC(=N2)CO)O |
Introduction
Chemical Identity and Structural Characteristics
IUPAC Nomenclature and Molecular Formula
The systematic name 4-[6-(hydroxymethyl)pyridin-2-yl]oxan-4-ol reflects its pyridine backbone with substituents at positions 2 and 6. The molecular formula is C₁₁H₁₅NO₃, derived as follows:
-
Pyridine ring: C₅H₅N
-
Oxan-4-ol (tetrahydropyran-4-ol): C₅H₉O₂
-
Hydroxymethyl group (-CH₂OH): CH₂OH
Subtracting two hydrogen atoms due to substitution yields the final formula.
Structural Features
The compound’s structure (Fig. 1) includes:
-
Pyridine ring: A six-membered aromatic ring with one nitrogen atom.
-
Oxan-4-ol: A saturated six-membered oxygen-containing ring with a hydroxyl group at position 4.
-
Hydroxymethyl group: A -CH₂OH substituent enhancing hydrophilicity.
Table 1: Key Structural Descriptors
| Property | Value |
|---|---|
| Molecular weight | 209.24 g/mol |
| Hydrogen bond donors | 2 (hydroxyl and hydroxymethyl) |
| Hydrogen bond acceptors | 4 (pyridine N, 2 ether O, hydroxyl O) |
| Rotatable bonds | 3 |
Synthesis and Synthetic Strategies
Retrosynthetic Analysis
Synthetic routes for analogous compounds suggest two primary strategies:
-
Pyridine functionalization: Introducing substituents to preformed pyridine derivatives.
-
Heterocycle coupling: Combining pyridine and tetrahydropyran precursors via cross-coupling reactions.
Proposed Synthetic Pathway
A plausible route involves:
-
Step 1: Bromination of 2-hydroxymethylpyridine at position 6 to yield 6-(bromomethyl)pyridin-2-ol.
-
Step 2: Suzuki-Miyaura coupling with tetrahydropyran-4-ol boronic ester to attach the oxan-4-ol group .
-
Step 3: Oxidation or protection/deprotection steps to refine functionality.
Table 2: Reaction Conditions for Key Steps
| Step | Reagents/Conditions | Yield (Predicted) |
|---|---|---|
| 1 | NBS, AIBN, CCl₄, reflux | 65–75% |
| 2 | Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 80°C | 50–60% |
Physicochemical Properties
Solubility and Partitioning
-
Water solubility: Moderate (estimated 10–20 mg/mL) due to polar hydroxyl groups.
-
LogP: ~0.5 (indicating balanced lipophilicity/hydrophilicity) .
Thermal Stability
-
Melting point: Estimated 120–140°C (based on pyridine and tetrahydropyran analogs).
-
Decomposition: Likely above 250°C, with pyrolytic cleavage of ether linkages.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume